molecular formula C15H23N3O3S B2473866 2-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine CAS No. 2034448-52-5

2-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine

Cat. No.: B2473866
CAS No.: 2034448-52-5
M. Wt: 325.43
InChI Key: MIQSFUQDYMEGCK-UHFFFAOYSA-N
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Description

2-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine is a chemical compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound consists of a pyrazine ring substituted with a piperidine moiety that is further functionalized with a cyclohexylsulfonyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors. For instance, the cyclization of 1,5-diaminopentane can yield piperidine.

    Introduction of the Cyclohexylsulfonyl Group: The piperidine intermediate is then reacted with cyclohexylsulfonyl chloride in the presence of a base such as triethylamine to introduce the cyclohexylsulfonyl group.

    Formation of the Pyrazine Ring: The final step involves the reaction of the cyclohexylsulfonyl-piperidine intermediate with a pyrazine derivative, such as 2-chloropyrazine, under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

2-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyridine
  • 2-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)quinoline
  • 2-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)benzene

Uniqueness

2-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine is unique due to the presence of the pyrazine ring, which imparts distinct electronic properties compared to pyridine, quinoline, or benzene derivatives

Properties

IUPAC Name

2-(1-cyclohexylsulfonylpiperidin-3-yl)oxypyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c19-22(20,14-6-2-1-3-7-14)18-10-4-5-13(12-18)21-15-11-16-8-9-17-15/h8-9,11,13-14H,1-7,10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQSFUQDYMEGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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